Cas no 154037-70-4 (Microcystin LF (9CI))

Microcystin LF (9CI) is a cyclic heptapeptide toxin produced by certain freshwater cyanobacteria, primarily Microcystis spp. It is structurally characterized by the presence of leucine (L) and phenylalanine (F) residues, distinguishing it from other microcystin variants. This compound acts as a potent inhibitor of protein phosphatases 1 and 2A, disrupting cellular signaling pathways. Its high specificity and stability make it valuable for research in toxicology, environmental monitoring, and mechanistic studies of phosphatase-dependent processes. Due to its well-defined structure and biological activity, Microcystin LF (9CI) serves as a critical reference standard in analytical and biochemical applications, ensuring accurate detection and quantification in complex matrices.
Microcystin LF (9CI) structure
Microcystin LF (9CI) structure
Product name:Microcystin LF (9CI)
CAS No:154037-70-4
MF:C52H71N7O12
MW:986.15985417366
CID:217446
PubChem ID:6442256

Microcystin LF (9CI) Chemical and Physical Properties

Names and Identifiers

    • Microcystin LF (9CI)
    • 15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22
    • MicrocystinLF
    • 15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dien-1-yl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptaazacyclopentacosane-11,22-dicarboxylic acid
    • Microcystin-LF solution
    • Algae bloom standard, Algae bloom toxin, Biotoxin, Cyanobacterial toxin
    • 1ST9124-10M
    • MCLF
    • 154037-70-4
    • 15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
    • Microcystin LF in Acetonitrile, 10ug/mL
    • Microcystin-LF solution
    • microcystin-LF
    • SCHEMBL12105264
    • CS-0693711
    • NS00000581
    • cyclo[D-alanyl-L-leucyl-(3S)-3-methyl-D-beta-aspartyl-L-phenylalanyl-(2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl-D-gamma-glutamyl-2,3-didehydro-N-methylalanyl]
    • HY-N11680
    • Microcystin LF
    • MC-LF
    • CHEBI:133297
    • DTXSID00891475
    • (5R,8S,11R,12S,15S,18S,19S,22R)-15-benzyl-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dien-1-yl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptaazacyclopentacosane-11,22-dicarboxylic acid
    • Algae bloom standard, Algae bloom toxin, Biotoxin, Cyanobacterial toxin
    • FEVBMCJUKWWWBT-BNIOFCGNSA-N
    • DA-60906
    • Inchi: InChI=1S/C52H71N7O12/c1-29(2)25-40-50(66)58-44(52(69)70)33(6)46(62)56-41(27-36-17-13-11-14-18-36)49(65)54-38(22-21-30(3)26-31(4)42(71-10)28-37-19-15-12-16-20-37)32(5)45(61)55-39(51(67)68)23-24-43(60)59(9)35(8)48(64)53-34(7)47(63)57-40/h11-22,26,29,31-34,38-42,44H,8,23-25,27-28H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,61)(H,56,62)(H,57,63)(H,58,66)(H,67,68)(H,69,70)/b22-21+,30-26+/t31-,32-,33-,34+,38-,39+,40-,41-,42-,44+/m0/s1
    • InChI Key: FEVBMCJUKWWWBT-QVWKUIOOSA-N
    • SMILES: CO[C@H]([C@H](/C=C(/C=C/[C@@H]1NC(=O)[C@H](CC2C=CC=CC=2)NC(=O)[C@@H](C)[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)C(=C)N(C)C(=O)CC[C@H](C(=O)O)NC(=O)[C@H]1C)\C)C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 985.51607073g/mol
  • Monoisotopic Mass: 985.51607073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 71
  • Rotatable Bond Count: 13
  • Complexity: 1960
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 10
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 279Ų

Experimental Properties

  • Flash Point: 11 °C

Microcystin LF (9CI) Security Information

  • Hazardous Material transportation number:UN 1230 3/PG 2
  • Hazard Category Code: 11-23/24/25-39/23/24/25
  • Safety Instruction: 7-16-36/37-45
  • Hazardous Material Identification: F T
  • Safety Term:S7-16-36/37-45
  • Risk Phrases:R11-23/24/25-39/23/24/25

Microcystin LF (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
33762-1l
Microcystin LF (9CI)
154037-70-4
1l
¥4995.66 2025-01-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
33762-1ML
154037-70-4
1ML
¥4394.43 2023-01-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M299665-0.5ml
Microcystin LF (9CI)
154037-70-4 10ug/ml in methanol/water (1:1)
0.5ml
¥2999.90 2023-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
33762-1ML
Microcystin LF (9CI)
154037-70-4
1ml
¥4849.44 2023-10-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M299665-1ml
Microcystin-LF
154037-70-4 10ug/ml in methanol
1ml
¥7,999.00 2021-05-24

Microcystin LF (9CI) Related Literature

Additional information on Microcystin LF (9CI)

Microcystin LF (9CI) and its Significance in Modern Research

Microcystin LF (9CI), a compound with the CAS number 154037-70-4, has garnered significant attention in the field of chemobiomedicine due to its unique structural and functional properties. This compound, derived from certain strains of cyanobacteria, is a member of the microcystin family, which is well-known for its potential toxicological effects. However, recent research has highlighted its broader applications in understanding cellular mechanisms and developing novel therapeutic strategies.

The structure of Microcystin LF (9CI) is characterized by a cyclic heptapeptide backbone, which incorporates several key amino acid residues that contribute to its biological activity. Specifically, the presence of N-terminal aspartate and C-terminal leucine residues is crucial for its interaction with cellular targets. This unique structure has made it a valuable tool for researchers studying protein-protein interactions and signal transduction pathways.

In recent years, advancements in mass spectrometry and molecular biology have enabled more detailed investigations into the mechanisms of action of Microcystin LF (9CI). Studies have shown that this compound primarily inhibits the ubiquitin-proteasome system by binding to and blocking the activity of proteasome subunits. This inhibition leads to an accumulation of polyubiquitinated proteins, which can disrupt various cellular processes and contribute to oxidative stress.

The implications of these findings are far-reaching, particularly in the context of developing new therapeutic agents. By understanding how Microcystin LF (9CI) interacts with cellular machinery, researchers can design molecules that mimic or antagonize its effects. This approach has potential applications in treating various diseases where proteasome inhibition is beneficial, such as certain types of cancer and neurodegenerative disorders.

Furthermore, the study of Microcystin LF (9CI) has provided insights into environmental toxicology. Cyanobacterial blooms, which often contain high levels of microcystins, pose significant risks to aquatic ecosystems and human health. By investigating compounds like Microcystin LF (9CI), scientists can better understand the ecological impact of these toxins and develop strategies to mitigate their effects.

Recent research has also explored the potential use of Microcystin LF (9CI) as a research tool for studying cellular stress responses. The compound's ability to induce oxidative stress and disrupt proteasome function provides a valuable model system for investigating mechanisms related to aging and disease progression. This has led to new collaborations between chemobiomedicine and environmental science, fostering interdisciplinary approaches to complex problems.

The development of synthetic analogs of Microcystin LF (9CI) is another area of active research. By modifying specific amino acid residues in the peptide backbone, scientists can create derivatives with altered biological activities. These analogs can serve as lead compounds for drug discovery, offering opportunities to develop targeted therapies with reduced toxicity profiles.

In conclusion, Microcystin LF (9CI), with its CAS number 154037-70-4, represents a fascinating compound with significant implications in multiple fields. Its role in studying cellular mechanisms, environmental toxicology, and drug development underscores the importance of continued research in this area. As our understanding of its properties and applications grows, so too does its potential to contribute to advancements in health and environmental science.

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